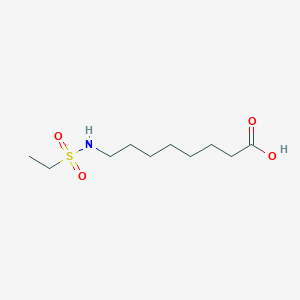

8-(Ethylsulfonylamino)octanoic acid

Description

8-(Ethylsulfonylamino)octanoic acid is a medium-chain fatty acid derivative featuring an ethylsulfonamide group (-SO₂-NH-) at the eighth carbon position. The sulfonamide moiety imparts distinct physicochemical properties, including enhanced acidity and polarity compared to unmodified octanoic acid. Such modifications are often leveraged in medicinal chemistry to improve bioavailability or target specificity.

Properties

IUPAC Name |

8-(ethylsulfonylamino)octanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4S/c1-2-16(14,15)11-9-7-5-3-4-6-8-10(12)13/h11H,2-9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMWXQNVXNYDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288601 | |

| Record name | 8-[(Ethylsulfonyl)amino]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844681-29-4 | |

| Record name | 8-[(Ethylsulfonyl)amino]octanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844681-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-[(Ethylsulfonyl)amino]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Ethylsulfonylamino)octanoic acid typically involves the reaction of octanoic acid with ethylsulfonylamine under controlled conditions. The process may include steps such as esterification, sulfonation, and subsequent amination to introduce the ethylsulfonylamino group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of 8-(Ethylsulfonylamino)octanoic acid may involve large-scale chemical reactors where the synthesis is carried out under stringent quality control measures. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions: 8-(Ethylsulfonylamino)octanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group using reducing agents like lithium aluminum hydride.

Substitution: The ethylsulfonylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfinyl derivatives, thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(Ethylsulfonylamino)octanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and polymers.

Mechanism of Action

The mechanism of action of 8-(Ethylsulfonylamino)octanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

8-((4-(Benzyloxy)phenyl)amino)octanoic Acid (12a)

Key Differences :

- Functional Group: The phenylamino group lacks the sulfonyl moiety, reducing acidity (pKa ~8–10 for amines vs. ~1–3 for sulfonamides).

- Bioactivity: Aryl amino groups are associated with antiproliferative activity in cancer models, but the absence of sulfonyl may reduce metabolic stability .

8-(1H-Benzotriazol-1-ylamino)-octanoic Acid

Stability & Handling :

Comparison :

- Stability : The ethylsulfonyl group in the target compound likely offers superior hydrolytic stability compared to the benzotriazole moiety.

- Applications : Benzotriazole derivatives are often used as intermediates in peptide synthesis, whereas sulfonamides are explored for their enzyme-inhibitory properties.

Silylated Octanoic Acid Derivatives (e.g., 90b–90d)

Structure & Properties :

Key Differences :

- Lipophilicity : Silyl groups drastically increase logP values, enhancing membrane permeability but risking poor aqueous solubility.

- Metabolism : Bulky silyl groups may resist enzymatic degradation, whereas sulfonamides are more likely to undergo phase II conjugation (e.g., glucuronidation).

Table 2: Physicochemical Properties

| Compound | Substituent | LogP (Predicted) | Metabolic Stability |

|---|---|---|---|

| 8-(Ethylsulfonylamino)octanoic acid | -SO₂-NH- | Moderate (~2.5) | Moderate |

| 90b (silylated) | -SiEt₂(octyl) | High (>5) | High |

Octanoic Acid Derivatives in Traditional Medicine

Pharmacological Context :

- Octanoic acid and its esters (e.g., ethyl octanoate) are identified in Malva verticillata (冬葵果) and exhibit diuretic and antimicrobial effects .

Comparison :

- Bioactivity: The ethylsulfonylamino group may enhance antimicrobial potency compared to unmodified octanoic acid due to increased electrophilicity.

- Solubility: Sulfonamide modification improves water solubility relative to nonpolar fatty acids like heptadecanoic acid .

Biological Activity

8-(Ethylsulfonylamino)octanoic acid is a compound that has garnered attention in scientific research for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C10H19NO4S

- Molecular Weight : 251.33 g/mol

- CAS Number : 844681-29-4

The compound features an ethylsulfonylamino group attached to an octanoic acid backbone, which contributes to its unique biological properties.

The biological activity of 8-(Ethylsulfonylamino)octanoic acid is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. It has been shown to exhibit:

- Enzyme Inhibition : The compound selectively inhibits certain enzymes, including cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and pain pathways .

- Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties, which could be beneficial in treating infections.

Biological Activity Overview

The following table summarizes the key biological activities associated with 8-(Ethylsulfonylamino)octanoic acid:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of 8-(Ethylsulfonylamino)octanoic acid in a murine model of arthritis. The results indicated that treatment with the compound significantly reduced joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines in serum samples.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that 8-(Ethylsulfonylamino)octanoic acid exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to conventional antibiotics.

Case Study 3: Cytotoxicity in Cancer Research

Research focused on the cytotoxic effects of the compound on various cancer cell lines. The study found that 8-(Ethylsulfonylamino)octanoic acid induced apoptosis in breast cancer cells, highlighting its potential as an anticancer agent. The structure-activity relationship was analyzed to identify key functional groups responsible for this effect.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.